1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide
Description
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-5-carboxamide |
InChI |
InChI=1S/C21H21N5O2/c1-28-11-10-25-9-8-17-12-18(4-7-20(17)25)21(27)24-19-5-2-16(3-6-19)13-26-15-22-14-23-26/h2-9,12,14-15H,10-11,13H2,1H3,(H,24,27) |
InChI Key |
QGHUSXFTAJHFIB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole core. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce production costs. The choice of reagents and reaction conditions is crucial to achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the triazole or indole rings .
Scientific Research Applications
Overview
1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide is a synthetic compound that integrates an indole core with a triazole moiety, making it a significant subject of research in medicinal chemistry and pharmacology. Its unique structure lends itself to various applications, particularly in therapeutic development.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent against various diseases, particularly due to its biological activities. The presence of the triazole and indole groups suggests possible interactions with biological targets that can lead to anticancer or antimicrobial effects.
- Anticancer Properties : Preliminary studies indicate that compounds containing triazole moieties exhibit promising anticancer activity. The mechanism may involve the modulation of enzyme activity related to cancer cell proliferation and survival.
- Antimicrobial Activity : The compound has shown potential against various microbial strains, making it a candidate for further development as an antimicrobial agent. Research indicates that the indole structure can enhance the interaction with microbial enzymes, disrupting their function.
Biological Studies
The compound’s interactions at the molecular level have been explored through various biological assays. These studies help elucidate its mechanism of action and potential therapeutic benefits.
- Mechanism of Action : The triazole group is known to interact with specific enzymes and receptors in biological systems, modulating their activity. This interaction can lead to altered cellular responses, which is critical in therapeutic applications.
Case Studies
Several research studies have focused on the synthesis and evaluation of compounds related to 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide:
- Synthesis and Characterization : Research has documented the synthesis of this compound through multi-step reactions involving specific catalysts and solvents to achieve high yields and purity. For instance, one study highlighted the successful synthesis of related indole derivatives which exhibited significant biological activity .
- Biological Evaluation : A study published in a peer-reviewed journal evaluated the antimicrobial properties of similar compounds. It was found that modifications on the indole core significantly influenced their effectiveness against bacterial strains .
- Molecular Docking Studies : Computational studies have been conducted to predict how 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide interacts with target proteins. These studies provide insights into its binding affinities and potential efficacy as a drug candidate .
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, modulating their activity. The indole core can also engage in various interactions, contributing to the compound’s overall biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Key Structural and Molecular Comparisons
*Estimated based on molecular formula (C₂₁H₂₁N₅O₂).
Pharmacological and Functional Insights
- Triazole Role: The 1,2,4-triazole group is a common pharmacophore in antifungal agents (e.g., terconazole, referenced in ), where it inhibits cytochrome P-450 enzymes like 14-α-demethylase .
- Indole Modifications: The indole scaffold is prevalent in serotonin receptor ligands and kinase inhibitors.
- Comparative Bioactivity: The isopropyl analog (CAS 1374523-70-2) lacks reported bioactivity but shares structural similarity with known indole-based therapeutics. The trifluoromethylphenyl-triazole derivative () incorporates fluorine, often used to enhance metabolic stability and binding affinity in drug design .
Biological Activity
1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a triazole ring, and various functional groups that contribute to its biological activity. Its molecular formula is C18H20N4O2 and it has a molecular weight of 328.38 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to indole and triazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to exert its effects through multiple mechanisms:
- Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Specific Pathways : The triazole moiety may interact with specific biological targets involved in cancer progression, enhancing the compound's efficacy .
In Vitro Studies
In vitro evaluations have indicated that the compound exhibits potent activity against breast cancer cell lines. For example:
- MCF-7 Cells : The compound demonstrated an IC50 value comparable to other known anticancer agents, indicating strong antiproliferative activity.
- Cell Cycle Arrest : Studies reported G2/M phase arrest and induction of apoptosis in MCF-7 cells, which is a critical mechanism for anticancer drugs .
In Vivo Studies
Limited in vivo studies have been conducted on this specific compound; however, related compounds have shown promising results in animal models:
- Tumor Growth Inhibition : Animal studies with structurally similar indole derivatives have reported significant reductions in tumor size and improved survival rates .
Case Studies
Several case studies have illustrated the potential therapeutic applications of compounds within this chemical class:
- Case Study 1 : A study involving a related triazole derivative showed a marked decrease in tumor growth in xenograft models of breast cancer.
- Case Study 2 : Research on similar indole derivatives indicated their effectiveness in overcoming multidrug resistance in cancer cells by targeting P-glycoprotein (P-gp) function .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2 |
| Molecular Weight | 328.38 g/mol |
| Antiproliferative Activity | IC50 (MCF-7): ~52 nM |
| Mechanism of Action | Microtubule disruption |
| Cell Cycle Phase Arrest | G2/M phase |
Q & A
Basic: What are the key synthetic pathways and optimization strategies for synthesizing 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
Indole Core Formation: Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., using Eaton’s reagent) to form the indole scaffold .
Triazole Introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety to the phenyl ring. Temperature (60–80°C) and solvent (DMF or THF) are critical for regioselectivity .
Methoxyethyl Substitution: Alkylation of the indole nitrogen using 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Carboxamide Coupling: Amide bond formation via EDC/HOBt-mediated coupling between the indole-5-carboxylic acid and the 4-(triazolylmethyl)aniline derivative .
Optimization Strategies:
- Yield Improvement: Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (e.g., 1.2 equiv of alkyne for CuAAC) and use inert atmospheres to prevent side reactions .
- Purity Control: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water mixtures) .
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound, and how are data interpreted?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify indole protons (δ 7.2–7.8 ppm, multiplet), triazole protons (δ 8.1–8.3 ppm, singlet), and methoxyethyl protons (δ 3.4–3.6 ppm, triplet) .
- ¹³C NMR: Confirm carbonyl groups (δ ~165 ppm for carboxamide) and quaternary carbons in the triazole ring (δ ~150 ppm) .
- Mass Spectrometry (HRMS): Look for molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. Fragmentation patterns should align with the indole-triazole cleavage .
- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
Advanced: How can computational methods predict the compound’s reactivity or biological targets?
Answer:
- Reactivity Prediction: Use density functional theory (DFT) to calculate transition states for key reactions (e.g., CuAAC regioselectivity). Solvent effects are modeled via COSMO-RS .
- Target Identification: Perform molecular docking (AutoDock Vina) against protein databases (e.g., PDB) to identify binding affinities. For example, triazole moieties may target kinases or cytochrome P450 enzymes .
- ADMET Profiling: Tools like SwissADME predict logP (lipophilicity) and CYP450 inhibition. Adjust methoxyethyl groups to enhance metabolic stability .
Advanced: How do structural modifications at the triazole or indole moieties influence pharmacokinetic properties?
Answer:
- Triazole Modifications:
- Electron-Withdrawing Groups (e.g., -CF₃): Increase metabolic resistance but reduce solubility. Balance via logP calculations (target <5) .
- Aryl Substitutions: Bulky groups (e.g., naphthyl) improve target binding but may hinder blood-brain barrier penetration .
- Indole Modifications:
- 5-Position Substituents: Electron-donating groups (e.g., -OCH₃) enhance fluorescence for imaging studies but may alter receptor selectivity .
- N-Substituents: Longer alkyl chains (e.g., ethoxyethyl vs. methoxyethyl) increase half-life but risk hepatotoxicity .
Advanced: What experimental strategies resolve contradictions in reported biological activities of similar indole-triazole derivatives?
Answer:
- Standardized Assays: Replicate studies under uniform conditions (e.g., cell line: HEK293, incubation time: 48h) to minimize variability .
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values against cancer cells) and apply statistical tools (ANOVA) to identify outliers .
- Mechanistic Studies: Use CRISPR knockouts to confirm target specificity. For example, if a compound shows inconsistent antimicrobial activity, test efficacy in ΔtolC E. coli (efflux-pump deficient) .
Advanced: How to design a structure-activity relationship (SAR) study for optimizing this compound’s bioactivity?
Answer:
Core Modifications: Synthesize analogs with varied indole substituents (e.g., 5-Cl, 5-NO₂) and triazole linkers (e.g., 1,2,3-triazole vs. 1,2,4-triazole) .
Pharmacophore Mapping: Use MOE or Schrödinger to identify critical hydrogen-bonding groups (e.g., carboxamide oxygen) .
In Vivo Testing: Prioritize analogs with in vitro IC₅₀ <10 µM for xenograft models (e.g., murine melanoma B16F10) .
Advanced: What are the challenges in scaling up the synthesis, and how are they addressed?
Answer:
- CuAAC Scalability: Replace Cu(I) catalysts with immobilized variants (e.g., Cu nanoparticles on silica) to simplify purification .
- Amide Coupling: Switch from EDC/HOBt to flow chemistry for safer handling of carbodiimides .
- Byproduct Management: Use inline IR spectroscopy to monitor reaction endpoints and minimize impurities .
Advanced: How to validate the compound’s mechanism of action using omics approaches?
Answer:
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .
- Proteomics: Use SILAC labeling to quantify changes in kinase activity (e.g., MAPK pathway phosphoproteins) .
- Metabolomics: LC-MS/MS profiling to detect altered metabolites (e.g., ATP depletion in cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
